Cas no 483-19-2 (2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-)
![2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- structure](https://it.kuujia.com/scimg/cas/483-19-2x500.png)
483-19-2 structure
Nome del prodotto:2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-
2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-
- (2R,3R,11bS)-2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
- 2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)
- emetamine
- 6',7',10,11-tetramethoxy-1',2',3',4'-tetradehydroemetan
- 483-19-2
- CWM13I408S
- 2H-BENZO(A)QUINOLIZINE, 2-((6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-, (2R,3R,11BS)-
- C09420
- TETRADEHYDROEMETINE
- SCHEMBL3219787
- 1',2',3',4'-TETRADEHYDRO-6',7',10,11-TETRAMETHOXYEMETAN
- EMETAN, 1',2',3',4'-TETRADEHYDRO-6',7',10,11-TETRAMETHOXY-
- CHEBI:4780
- DTXSID30197477
- UNII-CWM13I408S
- Q27106477
- EMETAMINE [MI]
-
- Inchi: InChI=1S/C29H36N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h7,9,13-16,18,21,25H,6,8,10-12,17H2,1-5H3/t18-,21-,25-/m0/s1
- Chiave InChI: MBYXEBXZARTUSS-HMHJJOSWSA-N
- Sorrisi: COC1C=C2C(C(C[C@@H]3[C@@H](CC)CN4[C@H](C5=CC(OC)=C(OC)C=C5CC4)C3)=NC=C2)=CC=1OC
Proprietà calcolate
- Massa esatta: 476.268
- Massa monoisotopica: 476.268
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 35
- Conta legami ruotabili: 7
- Complessità: 679
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 5.4
- Superficie polare topologica: 53A^2
- Conta Tautomer: 2
Proprietà sperimentali
- Densità: 1.2
- Punto di fusione: 142-143°
- Punto di ebollizione: 606°Cat760mmHg
- Punto di infiammabilità: 320.3°C
- Indice di rifrazione: 1.614
2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:1544
- PackingGroup:III
- Classe di pericolo:6.1(b)
2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Letteratura correlata
-
1. 475. Emetine and related compounds. Part III. The stereospecific synthesis of (±)-emetine and (±)-isoemetineD. E. Clark,R. F. K. Meredith,A. C. Ritchie,T. Walker J. Chem. Soc. 1962 2490
-
2. 346. Ipecacuanha alkaloids. Part I. Fractionation studies and the isolation of two new alkaloidsA. R. Battersby,G. C. Davidson,B. J. T. Harper J. Chem. Soc. 1959 1744
-
H. T. Openshaw,H. C. S. Wood J. Chem. Soc. 1952 391
-
4. Journal: index of authors, 1961
-
5. 763. Ipecacuanha alkaloids. Part VII. The structure of emetamine: stereospecific synthesis of (±)-emetamine and indole analogues of the ipecacuanha alkaloidsA. R. Battersby,G. C. Davidson,J. C. Turner J. Chem. Soc. 1961 3899
483-19-2 (2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-) Prodotti correlati
- 1805615-51-3(3-(Difluoromethyl)-4-methoxy-6-(trifluoromethyl)pyridine-2-acetonitrile)
- 412019-00-2(Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate)
- 919844-00-1(N-(4-acetylphenyl)-3-(propane-2-sulfonyl)benzamide)
- 2229287-59-4({1-(3-ethyloxetan-3-yl)methylcyclopropyl}methanol)
- 898346-32-2(2-ethyl-5-(4-ethylphenyl)(morpholin-4-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 1805142-71-5(Ethyl 3-aminomethyl-2-cyano-6-methylphenylacetate)
- 2169022-69-7(3-(3,3-dimethylcyclobutyl)-2-hydroxypropanoic acid)
- 3156-52-3(3-(2-nitrovinyl)pyridine)
- 2034373-42-5(N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide)
- 1396683-81-0(3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
